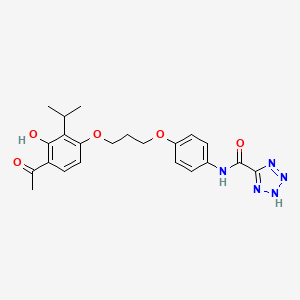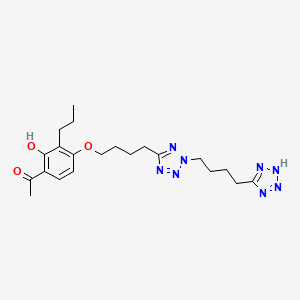
LY310762
Descripción general
Descripción
LY310762 es un compuesto químico conocido por su papel como antagonista selectivo para el receptor de serotonina 5-HT1D. Exhibe una selectividad razonable sobre el subtipo 5-HT1B estrechamente relacionado
Aplicaciones Científicas De Investigación
LY310762 tiene varias aplicaciones de investigación científica:
Neurociencia: Se utiliza para estudiar el papel de los receptores 5-HT1D en el cerebro y su participación en la neurotransmisión.
Farmacología: this compound se emplea en estudios farmacológicos para comprender sus efectos en las vías de la serotonina y sus posibles aplicaciones terapéuticas.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de serotonina.
Mecanismo De Acción
LY310762 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de serotonina 5-HT1D. Esta acción inhibe la función normal del receptor, que es modular la liberación de serotonina en el cerebro. Al bloquear este receptor, this compound puede alterar los niveles de serotonina e influir en varios procesos fisiológicos . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización de la serotonina y sus efectos posteriores asociados en la neurotransmisión .
Análisis Bioquímico
Biochemical Properties
LY310762 plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to selectively bind to the 5-HT1D receptor with a high affinity (Ki = 249 nM for guinea pig receptors) . This interaction inhibits the binding of radiolabeled citalopram to the 5-HT1B receptor by only 32% when used at a concentration of 1,000 nM . Additionally, this compound potentiates the release of serotonin (5-HT) stimulated by potassium in guinea pig cortex (EC50 = 31 nM) . This compound also reverses vasodilation induced by serotonin in rat kidney perfused by phenylephrine when administered at a dose of 1 mg/kg .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound enhances potassium-induced serotonin efflux from guinea pig cortical slices, with an EC50 of 30 nM . This enhancement of serotonin efflux indicates that this compound can significantly impact neurotransmitter release and synaptic transmission.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a potent and selective antagonist for the 5-HT1D serotonin receptor . It binds to the 5-HT1D receptor, preventing the activation of this receptor by endogenous serotonin. This antagonistic action leads to the modulation of downstream signaling pathways, ultimately affecting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, with a stability of at least four years when stored at -20°C Long-term studies have shown that this compound can maintain its efficacy in modulating serotonin release and receptor activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively antagonizes the 5-HT1D receptor, leading to the modulation of serotonin release and receptor activity . At higher doses, the compound may exhibit toxic or adverse effects. For example, this compound reverses vasodilation induced by serotonin in rat kidney perfused by phenylephrine when administered at a dose of 1 mg/kg
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to be soluble in various solvents, including DMSO and ethanol . This solubility allows the compound to be effectively transported and distributed within biological systems. The localization and accumulation of this compound in specific tissues and cells are influenced by its interactions with transporters and binding proteins.
Métodos De Preparación
La síntesis de LY310762 implica varios pasos, comenzando con la preparación de la estructura central del indol. La ruta sintética generalmente incluye:
Formación del núcleo de Indol: El núcleo de indol se sintetiza a través de una serie de reacciones que involucran la ciclización de precursores apropiados.
Reacciones de Sustitución: El núcleo de indol sufre reacciones de sustitución para introducir los grupos 4-fluorobenzoílo y piperidinilo.
Ensamblaje Final: El paso final implica el acoplamiento del indol sustituido con el grupo piperidinilo para formar this compound.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis generalmente sigue pasos similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
LY310762 sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales de la molécula.
Sustitución: Las reacciones de sustitución son comunes, particularmente involucrando los grupos fluorobenzoílo y piperidinilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados.
Comparación Con Compuestos Similares
LY310762 es único en su alta selectividad para el receptor 5-HT1D sobre el receptor 5-HT1B. Los compuestos similares incluyen:
Sumatriptán: Un agonista del receptor 5-HT1 conocido que se utiliza para tratar las migrañas.
Rizatriptán: Otro agonista del receptor 5-HT1 con aplicaciones similares.
Zolmitriptán: Un agonista selectivo del receptor 5-HT1 que se utiliza para el tratamiento de la migraña.
En comparación con estos compuestos, la singularidad de this compound radica en su acción antagonista sobre el receptor 5-HT1D, lo que lo hace valioso para la investigación sobre la modulación de los receptores de serotonina y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
1-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2.ClH/c1-24(2)20-5-3-4-6-21(20)27(23(24)29)16-15-26-13-11-18(12-14-26)22(28)17-7-9-19(25)10-8-17;/h3-10,18H,11-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCLFQZPFYNVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474689 | |
| Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192927-92-7 | |
| Record name | LY-310762 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-310762 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUX78WM9U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675585.png)



![[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dipropylcarbamate](/img/structure/B1675592.png)
![6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675593.png)






